molecular formula C9H9ClF3N3 B1493095 6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine CAS No. 1514404-66-0

6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Cat. No.: B1493095
CAS No.: 1514404-66-0
M. Wt: 251.63 g/mol
InChI Key: LDBDBZPOBXLEBO-UHFFFAOYSA-N
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Description

6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H9ClF3N3 and its molecular weight is 251.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with various enzymes, including cyclin-dependent kinases (CDKs) and other protein kinases. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the modulation of various cellular processes, making the compound a potential candidate for therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Additionally, the compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to the active site of target enzymes, leading to their inhibition. This binding can result in the disruption of enzyme activity, thereby affecting downstream signaling pathways and cellular processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes without causing significant toxicity. At higher doses, the compound may induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may retain biological activity. These metabolic pathways can influence the overall efficacy and safety profile of the compound, as the metabolites may contribute to its therapeutic or toxic effects. Understanding these pathways is crucial for optimizing the use of the compound in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, leading to its accumulation in specific cellular compartments. This distribution can influence the compound’s activity and efficacy, as its localization within the cell can determine its interactions with target enzymes and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is a critical factor that influences its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzyme activity .

Properties

IUPAC Name

6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N3/c10-6-3-7(14-4-9(11,12)13)16-8(15-6)5-1-2-5/h3,5H,1-2,4H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBDBZPOBXLEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.